molecular formula C24H18BrN3O3S2 B2771419 N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361170-59-4

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2771419
CAS RN: 361170-59-4
M. Wt: 540.45
InChI Key: NJTDCBVGPKKDOB-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as BI 2536, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 2005 and has since been the subject of numerous scientific studies.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives exhibit potent antimicrobial and antifungal activities. For instance, a study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating significant growth inhibitory effects against both Gram-positive bacterial strains and Candida strains. Some molecules in this series were more effective than reference drugs, highlighting the therapeutic potential of thiazole derivatives in combating pathogenic strains (Bikobo et al., 2017).

Anticancer Activity

Another study focused on the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their anticancer activity against various cancer cell lines. Many of the tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher potency than the reference drug etoposide (Ravinaik et al., 2021).

Synthetic Methodologies

The synthesis of thiazole derivatives often involves innovative methodologies to improve yield and efficiency. A study employing copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions resulted in a variety of N-benzothiazol-2-yl-amides with good to excellent yields, demonstrating the versatility and efficiency of copper catalysis in the synthesis of thiazole derivatives (Wang et al., 2008).

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O3S2/c25-19-9-5-16(6-10-19)21-15-32-24(26-21)27-23(29)18-7-11-20(12-8-18)33(30,31)28-14-13-17-3-1-2-4-22(17)28/h1-12,15H,13-14H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTDCBVGPKKDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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